13,14-Dihydroretinol

Description

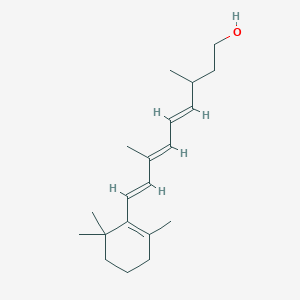

Structure

3D Structure

Properties

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 |

Source

|

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115797-14-3 |

Source

|

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 13,14-Dihydroretinol

[1]

Executive Summary

13,14-Dihydroretinol represents a critical, yet historically overlooked, branch of Vitamin A metabolism.[1] Unlike the canonical activation of retinol to retinoic acid (which drives differentiation via RAR/RXR), 13,14-dihydroretinol is produced via the saturation of the C13-C14 double bond by the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5]

For drug development professionals and metabolic researchers, this metabolite is significant because:

-

Bioactivity: It is not merely a storage form; it serves as a precursor to 13,14-dihydroretinoic acid , a potent RAR agonist.

-

Metabolic Regulation: RetSat activity is linked to adipocyte differentiation, ROS generation, and insulin sensitivity.[6][2]

-

Analytical Challenge: Its detection requires specific UV monitoring (290 nm) distinct from standard retinoids (325 nm), often leading to it being missed in standard panels.

Biological Origin: The RetSat Pathway[1][2]

The formation of 13,14-dihydroretinol is catalyzed by Retinol Saturase (RetSat) (EC 1.3.99.23), an oxidoreductase resident in the endoplasmic reticulum.[3]

Mechanism of Action

RetSat catalyzes the stereospecific saturation of the 13,14-double bond of all-trans-retinol.[6][1][2][3] This reaction alters the conjugation system of the polyene chain, which has profound effects on the molecule's spectral properties and stability.

-

Substrate: All-trans-retinol

-

Cofactors: The reaction is obligately dependent on NADH/NADPH equivalents, though the precise electron transfer mechanism involves FAD.

-

Tissue Distribution: Highly expressed in metabolically active tissues: Liver, Adipose Tissue, and Kidney .

Pathway Visualization

The following diagram illustrates the bifurcation of Vitamin A metabolism, distinguishing the canonical visual/transcriptional pathway from the dihydro-metabolite pathway.

Figure 1: Divergence of Vitamin A metabolism. RetSat saturates retinol to form 13,14-dihydroretinol, which is further oxidized to the bioactive 13,14-dihydroretinoic acid.[6][1][2][3][4][5][7][8]

Chemical Characterization & Identification

Accurate identification of 13,14-dihydroretinol requires deviating from standard retinoid protocols due to its altered physicochemical properties.

Spectral Shift (The "Blue Shift")

The most defining characteristic of 13,14-dihydroretinol is the loss of conjugation in the polyene chain. Standard retinol possesses five conjugated double bonds, absorbing maximally at 325 nm . Saturation at C13-C14 interrupts this conjugation, causing a hypsochromic (blue) shift.

| Compound | Conjugated Double Bonds | UV Lambda Max ( | Detection Window |

| All-trans-Retinol | 5 | 325 nm | Standard UV/Vis |

| 13,14-Dihydroretinol | 4 | 290 nm | Requires UV modification |

| 13,14-Dihydroretinoic Acid | 4 | 285-290 nm | Requires UV modification |

Critical Experimental Insight: If your HPLC detector is fixed at 325 nm or 350 nm (standard for retinoids), you will not detect 13,14-dihydroretinol . You must employ a Photodiode Array (PDA) or switch monitoring to 290 nm.

Mass Spectrometry (MS) Profile

Mass spectrometry provides definitive structural validation.

-

Molecular Weight: 288.47 Da (Retinol + 2H).

-

Ionization: ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) in positive mode.[6]

-

Fragmentation: Similar to retinol, it exhibits characteristic loss of water and methyl groups, but the parent ion is shifted by +2 Da.

Experimental Protocols

Protocol A: Extraction from Biological Tissue

Context: Retinoids are lipophilic and extremely light-sensitive. All procedures must be performed under dim red light to prevent photo-isomerization.

-

Homogenization: Homogenize tissue (approx. 100 mg liver or adipose) in 1 mL of PBS .

-

Protein Precipitation: Add 1 mL of Ethanol containing 1% BHT (Butylated Hydroxytoluene) as an antioxidant.

-

Why: Ethanol disrupts RBP (Retinol Binding Protein) complexes, releasing the retinoid. BHT prevents spontaneous oxidation.

-

-

Extraction: Add 2 mL of Hexane . Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Collection: Carefully remove the upper organic (Hexane) layer.

-

Re-extraction: Repeat steps 3-5 to maximize recovery.

-

Drying: Evaporate the pooled hexane phases under a gentle stream of Nitrogen gas .

-

Warning: Do not use heat. Heat accelerates degradation.

-

-

Reconstitution: Dissolve the residue in 100

L of HPLC mobile phase (e.g., Hexane/Ethyl Acetate).

Protocol B: HPLC-UV/MS Analysis

Context: Normal-phase HPLC is preferred for separating geometric isomers, though Reverse-phase (C18) is acceptable for general quantification.

-

Column: Silica-based Normal Phase Column (e.g., Zorbax Sil, 5

m, 4.6 x 250 mm). -

Mobile Phase: Hexane : Ethyl Acetate (80:20 or gradient).

-

Flow Rate: 1.0 - 1.4 mL/min.

-

Detection:

-

Channel A: 325 nm (Retinol).

-

Channel B: 290 nm (13,14-Dihydroretinol).[1]

-

-

Validation:

-

Compare retention time with a synthetic standard (see Synthesis below).

-

Confirm UV spectrum matches the 290 nm max.[1]

-

Workflow Diagram

Figure 2: Extraction and Analysis Workflow. Note the critical N2 evaporation step to prevent oxidation.

Biological Significance & Drug Development Implications

A New Signaling Pathway

Historically, 13,14-dihydroretinol was considered a "dead-end" metabolite. However, research (Moise et al., 2004; Impellizzeri et al., 2013) demonstrated that it is a pro-hormone .

-

It is oxidized in vivo to 13,14-dihydroretinoic acid .[4][7]

-

This acid binds and activates RARs (Retinoic Acid Receptors) with high affinity, driving gene transcription similar to retinoic acid.

Metabolic Disease & Adipogenesis

RetSat expression is highly regulated by PPAR

-

Obesity: RetSat levels are altered in obesity models.[3]

-

ROS: RetSat is implicated in the generation of Reactive Oxygen Species (ROS) in adipocytes, potentially linking Vitamin A metabolism to oxidative stress and insulin resistance.[2]

Therapeutic Potential

Targeting RetSat offers a novel therapeutic avenue for metabolic diseases.

-

Inhibition: Inhibiting RetSat could reduce adipogenesis or ROS-mediated insulin resistance.

-

Supplementation: 13,14-dihydroretinol or its acid form could serve as a "safer" retinoid, potentially separating therapeutic efficacy from the toxicity associated with classical retinoids (though this requires further clinical validation).

References

-

Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004).[5][8] Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Journal of Biological Chemistry.

-

Moise, A. R., et al. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Journal of Biological Chemistry.

-

Impellizzeri, D., et al. (2013). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry.

-

Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity.[3] Proceedings of the National Academy of Sciences.

-

Babino, D., et al. (2016). The biochemistry of vitamin A in the twenty-first century. Annual Review of Nutrition.

Sources

- 1. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Refubium - Novel Function of the Retinol Saturase (RetSat) in Murine Kidneys [refubium.fu-berlin.de]

- 3. Retsat retinol saturase (all trans retinol 13,14 reductase) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8- dihydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and transactivation activity of 13,14-dihydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 13,14-Dihydroretinol: Properties, Biological Significance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 13,14-Dihydroretinol, a significant metabolite of Vitamin A. We will delve into its chemical and physical properties, its emerging role in biological pathways, and provide detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Core Properties of 13,14-Dihydroretinol

13,14-Dihydroretinol, also known as all-trans-13,14-Dihydro Retinol, is a retinoid, a class of compounds derived from vitamin A.[1] Its fundamental properties are crucial for its handling, characterization, and understanding its biological function.

CAS Number: 115797-14-3[1][2][3]

Molecular Formula: C₂₀H₃₂O[2][3]

Molecular Weight: 288.48 g/mol [2]

Physicochemical Characteristics

| Property | Value | Source |

| Appearance | Faint yellow oil | [4] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol and hexane.[1][5] | [1][5] |

| UV Absorbance Maximum (λmax) | 290 nm | [5][6] |

| Hydrophobicity | Very hydrophobic molecule | [1] |

The saturation of the 13-14 double bond in the polyene chain of all-trans-retinol results in a hypsochromic shift (a shift to a shorter wavelength) in the UV absorbance maximum from 325 nm to 290 nm.[5][6] This distinct spectral property is a key characteristic used in its identification and quantification.

Biological Significance and Signaling Pathway

13,14-Dihydroretinol is not merely an inactive metabolite; it is a crucial player in the intricate network of retinoid metabolism and signaling. Its formation and subsequent conversion have significant implications for cellular processes.

Biosynthesis via Retinol Saturase (RetSat)

The primary enzyme responsible for the production of 13,14-Dihydroretinol is all-trans-retinol 13,14-reductase, commonly known as Retinol Saturase (RetSat).[6][7] This membrane-associated enzyme catalyzes the saturation of the 13-14 double bond of all-trans-retinol.[6][7] RetSat is expressed in various tissues, with the highest levels found in the liver, kidney, and intestine.[5][6] The product of this enzymatic reaction is specifically (R)-all-trans-13,14-dihydroretinol.[8]

The biological function of 13,14-Dihydroretinol is still under active investigation, but it is known to be a precursor to (R)-all-trans-13,14-dihydroretinoic acid.[9][10] This downstream metabolite has been shown to activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, suggesting a role in gene transcription regulation.[10] The conversion of 13,14-dihydroretinol to its corresponding retinal and retinoic acid forms is carried out by the same enzymes involved in the canonical retinol metabolism pathway.[9][10]

Metabolic and Signaling Pathway

The metabolic cascade initiated by RetSat introduces a branch in the conventional retinoid signaling pathway. Understanding this pathway is critical for elucidating the full spectrum of vitamin A's biological activities.

Caption: Metabolic pathway of all-trans-retinol and 13,14-dihydroretinol.

Experimental Protocols

For researchers aiming to study 13,14-Dihydroretinol, robust and reproducible experimental methods are paramount. The following sections provide detailed protocols for its chemical synthesis and analysis, based on established literature. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[5]

Chemical Synthesis of all-trans-13,14-Dihydroretinol

This protocol is adapted from the work of Moise et al. (2004) and provides a foundational method for producing the compound in a laboratory setting.[5]

Materials:

-

β-Ionone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Triphenylphosphine hydrobromide

-

Anhydrous solvents

-

Reagents for Wittig reaction

Procedure:

-

Synthesis of Ethyl trans-β-ionylideneacetate:

-

Condense β-ionone with triethyl phosphonoacetate in anhydrous THF in the presence of NaH. This Horner-Wadsworth-Emmons reaction will yield ethyl trans-β-ionylideneacetate.

-

-

Reduction to Alcohol:

-

Reduce the resulting ester with LiAlH₄ to form the corresponding alcohol.

-

-

Formation of Wittig Salt:

-

React the alcohol overnight with triphenylphosphine hydrobromide to generate the Wittig salt.

-

-

Wittig Reaction and Final Product Formation:

-

Perform a Wittig reaction with an appropriate aldehyde to construct the full carbon skeleton of all-trans-13,14-dihydroretinol.

-

-

Purification:

-

Purify the final product using High-Performance Liquid Chromatography (HPLC).

-

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized or isolated 13,14-Dihydroretinol.

1. High-Performance Liquid Chromatography (HPLC):

-

System: Normal phase HPLC is effective for separating retinoid isomers.[5]

-

Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a more polar solvent like isopropanol or ethyl acetate, is typically used.

-

Detection: A UV detector set to 290 nm is ideal for detecting 13,14-Dihydroretinol.[5]

-

Validation: Co-elution with a known standard of all-trans-13,14-dihydroretinol can confirm the identity of the peak.[5]

2. Mass Spectrometry (MS):

-

Technique: Electron Impact (EI) mass spectrometry can be used for structural elucidation.[5]

-

Expected Fragmentation Pattern: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 288. Other characteristic fragments may include [M-CH₃]⁺ (m/z 273), [M-CH₂CH₂OH]⁺ (m/z 243), and [M-CH(Me)(CH₂)₂OH]⁺ (m/z 215).[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR spectroscopy is used to confirm the structure and stereochemistry of the molecule.

-

Expected Chemical Shifts for (R)-all-trans-13,14-dihydroretinol (in CDCl₃, 400 MHz): δ = 6.41 (dd, J = 14.9, 11.1 Hz, 1 H), 6.11 (d, J = 16.2 Hz, 1 H), 6.04 (d, J = 16.2 Hz, 1 H), 5.99 (d, J = 11.1 Hz, 1 H), 5.60 (dd, J = 15.0, 8.4 Hz, 1 H), 3.70–3.61 (m, 2 H), 2.41 (sept, J = 7.1 Hz, 1 H), 2.00 (t, J = 6.8 Hz, 2 H), 1.90 (s, 3 H), 1.69 (s, 3 H), 1.65–1.55 (m, 4 H), 1.49–1.41 (m, 2 H), 1.06 (d, J = 6.7 Hz, 3 H), 1.01 (s, 6 H) ppm.[4]

Future Directions and Conclusion

The discovery of 13,14-Dihydroretinol and its metabolic pathway has opened new avenues of research into the biological roles of vitamin A. While its function is not yet fully elucidated, its potential to be converted into a ligand for nuclear receptors suggests its involvement in the regulation of gene expression. Further investigation is needed to understand the full physiological and pathological implications of this retinoid metabolite. The stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol will be instrumental in these future studies.[9]

This guide provides a solid foundation for researchers and professionals working with 13,14-Dihydroretinol. By understanding its core properties, biological context, and the experimental methodologies for its study, the scientific community can continue to unravel the complexities of retinoid metabolism and its impact on health and disease.

References

-

Axios Research. all-trans-13,14-Dihydro Retinol - CAS - 115797-14-3. [Link]

-

Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Journal of Biological Chemistry, 279(48), 50230-50242. [Link]

-

Wikipedia. All-trans-retinol 13,14-reductase. [Link]

-

FooDB. Showing Compound all-trans-13,14-Dihydroretinol (FDB028323). [Link]

-

Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. PubMed, 15385554. [Link]

-

Pharmacompass. all-trans-13,14-Dihydro retinol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

van der Meulen, P., Sneep, R., & Minnaard, A. J. (2025). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry. [Link]

-

van der Meulen, P., Sneep, R., & Minnaard, A. J. (2025). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 90(9), XXXX-XXXX. [Link]

-

Imanishi, Y., Moise, A. R., & Palczewski, K. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Journal of Biological Chemistry, 280(30), 27815-27825. [Link]

-

National Center for Biotechnology Information. Retsat retinol saturase (all trans retinol 13,14 reductase) [ (house mouse)]. [Link]

Sources

- 1. Showing Compound all-trans-13,14-Dihydroretinol (FDB028323) - FooDB [foodb.ca]

- 2. all-trans-13,14-Dihydro Retinol - CAS - 115797-14-3 | Axios Research [axios-research.com]

- 3. all-trans-13,14-Dihydroretinol | CAS 115797-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 8. Retsat retinol saturase (all trans retinol 13,14 reductase) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and transactivation activity of 13,14-dihydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dihydroretinoid Pathway: A Technical Guide to the Formation and Metabolism of 13,14-Dihydroretinol

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathway responsible for the formation of 13,14-dihydroretinol, a significant yet often overlooked derivative of vitamin A. We will delve into the core enzymatic reactions, the key players involved, and the subsequent metabolic fate of this dihydroretinoid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of retinoid metabolism and its physiological implications. We will dissect the causality behind experimental choices for studying this pathway and provide detailed, self-validating protocols.

Introduction: Unveiling a Parallel Retinoid Metabolic Axis

The biological significance of vitamin A (all-trans-retinol) is predominantly attributed to its conversion to the potent signaling molecule, all-trans-retinoic acid, which governs a myriad of physiological processes including embryonic development, cellular differentiation, and immune function.[1] However, the metabolic landscape of retinoids is more complex than a linear progression from retinol to retinoic acid. A parallel pathway, the dihydroretinoid pathway, initiates with the formation of all-trans-13,14-dihydroretinol, opening a distinct branch of retinoid metabolism with its own set of bioactive molecules.[2][3]

The central event in this pathway is the saturation of the 13-14 double bond of all-trans-retinol, a reaction that fundamentally alters the structure and potential bioactivity of the retinoid molecule.[4] The resulting product, 13,14-dihydroretinol, is not merely a catabolic byproduct but a substrate for further enzymatic conversions, leading to the generation of 13,14-dihydroretinal and 13,14-dihydroretinoic acid.[5] The latter has been shown to be a functional ligand for retinoic acid receptors (RARs), suggesting a role in gene regulation.[2] Understanding the intricacies of 13,14-dihydroretinol formation is therefore crucial for a complete picture of retinoid homeostasis and signaling.

The Core Reaction: Saturation of the 13-14 Double Bond

The inaugural and rate-limiting step in the dihydroretinoid pathway is the enzymatic reduction of the 13-14 double bond in the polyene chain of all-trans-retinol. This conversion is catalyzed by a specific oxidoreductase, yielding (R)-all-trans-13,14-dihydroretinol.[1][3]

The Key Enzyme: Retinol Saturase (RetSat)

The enzyme responsible for this critical transformation is all-trans-retinol 13,14-reductase , more commonly known as retinol saturase (RetSat) .[6][7] Encoded by the RETSAT gene, this enzyme belongs to the family of oxidoreductases that act on CH-CH groups.[6]

-

Systematic Name: all-trans-13,14-dihydroretinol:acceptor 13,14-oxidoreductase[6]

-

Cellular Localization: RetSat is a membrane-associated protein, predominantly localized to the endoplasmic reticulum.[4][5]

-

Tissue Distribution: The expression of RetSat is widespread across various tissues, with the highest concentrations found in the liver, kidney, and intestine.[4][8] This distribution underscores the importance of this metabolic pathway in key metabolic organs.

The catalytic action of RetSat is an irreversible reaction that commits all-trans-retinol to the dihydroretinoid pathway.[3] This enzymatic step is a crucial control point, and its regulation has significant physiological consequences.

The Dihydroretinoid Metabolic Cascade

Following its formation, 13,14-dihydroretinol serves as a substrate for the same enzymatic machinery that processes retinol and retinal, highlighting the integration of this pathway with the classical retinoid metabolic network.[2][5]

Oxidation to 13,14-Dihydroretinal

The alcohol group of 13,14-dihydroretinol is oxidized to an aldehyde, forming 13,14-dihydroretinal. This reaction is catalyzed by members of the alcohol dehydrogenase (ADH) and short-chain dehydrogenase/reductase (SDR) superfamilies.[5]

Formation of 13,14-Dihydroretinoic Acid

The subsequent and irreversible oxidation of 13,14-dihydroretinal to 13,14-dihydroretinoic acid is carried out by retinaldehyde dehydrogenases (RALDHs).[5] This end-product of the pathway is a biologically active molecule.

The Role of the DHRS3/RDH10 Complex

Within the broader context of retinoid metabolism, the interplay between Dehydrogenase/reductase member 3 (DHRS3) and Retinol Dehydrogenase 10 (RDH10) is critical for maintaining retinoid homeostasis.[9][10] These two enzymes form a heterodimeric complex that exhibits bifunctional activity: RDH10 catalyzes the oxidation of retinol to retinaldehyde, while DHRS3 promotes the reverse reaction, the reduction of retinaldehyde back to retinol.[11][12] This reciprocal activation and antagonistic function provide a robust mechanism to buffer fluctuations in retinaldehyde levels, the immediate precursor for retinoic acid synthesis.[9][10][11] While their direct and specific activity on 13,14-dihydroretinol and 13,14-dihydroretinal is an area of ongoing investigation, their established role in regulating the balance of their unsaturated counterparts suggests a likely involvement in modulating the flux through the dihydroretinoid pathway.

Figure 1. Metabolic pathways of retinol and 13,14-dihydroretinol.

Physiological Significance and Regulation

The dihydroretinoid pathway is not a passive metabolic route but is actively regulated and implicated in significant physiological processes.

Role in Adipogenesis

One of the most well-documented roles of the dihydroretinoid pathway is its involvement in adipocyte differentiation.[7][13] The expression of RetSat is induced during adipogenesis and is under the transcriptional control of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development.[7][13] Studies have shown that ablation of RetSat expression can inhibit adipogenesis, while its overexpression enhances differentiation.[7]

Bioactivity of 13,14-Dihydroretinoids

All-trans-13,14-dihydroretinoic acid has been demonstrated to be a ligand for retinoic acid receptors (RARs), capable of activating RAR/RXR heterodimers and inducing gene expression.[2] This suggests that the dihydroretinoid pathway can contribute to the overall pool of active retinoids that regulate cellular processes. The discovery of 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for the retinoid X receptor (RXR) further expands the potential biological roles of these metabolites.[14][15]

Experimental Protocols for Studying 13,14-Dihydroretinol Formation

Investigating the metabolic pathway of 13,14-dihydroretinol formation requires robust and reproducible experimental methodologies. Below is a detailed protocol for an in vitro enzyme assay to measure RetSat activity, a cornerstone experiment for characterizing this pathway.

In Vitro RetSat Activity Assay

Objective: To quantify the enzymatic conversion of all-trans-retinol to all-trans-13,14-dihydroretinol by RetSat in a microsomal preparation.

Rationale: This assay provides a direct measure of RetSat's catalytic activity. The use of a microsomal fraction enriches for the membrane-associated RetSat enzyme. The detection method leverages the distinct UV absorbance spectra of the substrate and product for quantification.

Materials:

-

Microsomal fraction isolated from a tissue of interest (e.g., liver) or from cells overexpressing RetSat.

-

All-trans-retinol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Hexane (for extraction)

-

Ethanol

-

HPLC system with a UV detector and a normal-phase column

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube, combine the microsomal protein (typically 50-100 µg) with the reaction buffer to a final volume of 190 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of the Enzymatic Reaction:

-

Prepare a 10 mM stock solution of all-trans-retinol in ethanol.

-

Add 10 µL of a freshly prepared 10 mM NADPH solution to the reaction mixture.

-

Initiate the reaction by adding 1 µL of the all-trans-retinol stock solution (final concentration: 50 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[8]

-

-

Termination of the Reaction and Extraction of Retinoids:

-

Stop the reaction by adding an equal volume (200 µL) of ethanol to precipitate the proteins.

-

Add two volumes (400 µL) of hexane to extract the retinoids.

-

Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the retinoids and transfer it to a new tube.

-

-

Analysis by HPLC:

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the retinoid residue in a small, known volume of the HPLC mobile phase (e.g., hexane with a small percentage of isopropanol).

-

Inject the sample into the HPLC system.

-

Monitor the elution of retinoids using a UV detector set at 325 nm for all-trans-retinol and 290 nm for all-trans-13,14-dihydroretinol.[4] The product, 13,14-dihydroretinol, has a shifted UV absorbance maximum due to the saturation of the double bond.[4]

-

Quantify the amount of product formed by comparing the peak area to a standard curve generated with synthetic all-trans-13,14-dihydroretinol.

-

Self-Validation and Controls:

-

Negative Control: Perform a parallel reaction without the addition of NADPH to demonstrate the cofactor dependency of the enzymatic reaction.

-

Boiled Enzyme Control: Include a control where the microsomal fraction is boiled for 10 minutes prior to the assay to denature the enzymes and confirm that the observed activity is enzymatic.

-

Time Course: Conduct the assay at different time points to ensure the reaction is within the linear range.

Sources

- 1. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and transactivation activity of 13,14-dihydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8- dihydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 7. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Retinaldehyde Reductase Activity of DHRS3 Is Reciprocally Activated by Retinol Dehydrogenase 10 to Control Retinoid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The retinaldehyde reductase activity of DHRS3 is reciprocally activated by retinol dehydrogenase 10 to control retinoid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Retinoid Metabolism and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category: vitamin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Biological Function of 13,14-Dihydroretinol in Cellular Processes

Executive Summary

For decades, the biological activity of Vitamin A was thought to be mediated almost exclusively by retinoic acid (RA) acting upon nuclear receptors. This paradigm shifted with the characterization of Retinol Saturase (RetSat) , an enzyme that catalyzes the saturation of the C13-C14 double bond of all-trans-retinol.[1][2][3] The resulting metabolite, 13,14-dihydroretinol , represents the entry point into the "dihydroretinoid" pathway.[4]

This guide analyzes the specific cellular functions of 13,14-dihydroretinol, distinct from canonical Vitamin A signaling. It details the compound's role in adipocyte differentiation, mitochondrial bioenergetics, and reactive oxygen species (ROS) modulation.[3][5] Furthermore, it provides validated analytical protocols for its detection and quantification, serving as a roadmap for researchers investigating metabolic diseases and novel retinoid therapeutics.

The Dihydroretinoid Biosynthetic Pathway[4]

Enzymology of Retinol Saturase (RetSat)

The conversion of retinol to 13,14-dihydroretinol is not a passive degradation but a stereospecific enzymatic process driven by RetSat (EC 1.3.99.23).[4][6] Unlike Retinol Dehydrogenases (RDHs) that oxidize the hydroxyl group, RetSat targets the polyene chain itself.

-

Mechanism: Saturation of the 13,14-double bond.[1][2][4][6][7][8]

-

Product: (13R)-all-trans-13,14-dihydroretinol.[1][2][3][4][6][7][9]

-

Cofactors: The reaction is obligately dependent on NADH/NADPH, functioning as an oxidoreductase.

Downstream Metabolism

Once generated, 13,14-dihydroretinol acts as a pro-hormone. It is oxidized in a two-step process analogous to the canonical retinoic acid pathway:

-

Oxidation to Aldehyde: Converted to 13,14-dihydroretinal by Alcohol Dehydrogenases (ADHs).

-

Oxidation to Acid: Irreversibly converted to 13,14-dihydroretinoic acid (DHRA) by Retinaldehyde Dehydrogenases (RALDHs).

DHRA is the bioactive ligand capable of binding nuclear receptors, specifically exhibiting high affinity for Retinoic Acid Receptors (RARs) and, in its 9-cis form, Retinoid X Receptors (RXRs).

Visualization: The Metabolic Cascade

Figure 1: The enzymatic saturation of retinol by RetSat initiates the dihydroretinoid signaling cascade, distinct from the visual cycle.[2][3][4][6]

Physiological Roles & Cellular Signaling[3][13]

Adipogenesis and Metabolic Regulation

The primary physiological reservoir of RetSat activity is adipose tissue. 13,14-dihydroretinol is critical for the differentiation of pre-adipocytes into mature adipocytes.

-

Mechanism: The downstream metabolite, DHRA, acts as a ligand for RARs. In specific contexts (particularly the 9-cis isomer), it activates RXRs, which heterodimerize with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), the master regulator of adipogenesis.

-

Clinical Relevance: RetSat expression is downregulated in obesity.[6] Restoring dihydroretinoid levels has been proposed as a method to normalize insulin sensitivity and lipid storage capacity.

Mitochondrial Bioenergetics and ROS

Beyond nuclear signaling, 13,14-dihydroretinol influences mitochondrial function.

-

ROS Scavenging: The saturation of the polyene chain alters the redox potential of the molecule. While retinol itself can act as a pro-oxidant under certain conditions, the dihydro-metabolites modulate the production of Reactive Oxygen Species (ROS) in the mitochondria, protecting cells from oxidative stress during high metabolic flux.

-

Electron Transport: Emerging evidence suggests a non-genomic role where dihydroretinoids may interact directly with mitochondrial electron transport chain components or Protein Kinase C delta (PKCδ) to regulate flux.

Visualization: Signaling Network

Figure 2: 13,14-dihydroretinol metabolites drive adipogenesis via nuclear receptor crosstalk and modulate mitochondrial oxidative stress.

Analytical Methodologies

Detecting 13,14-dihydroretinol requires distinguishing it from the abundant parent compound, retinol. The saturation of the double bond causes a distinct shift in physicochemical properties.[1]

Physicochemical Comparison

The loss of conjugation at the C13-14 position results in a "blue shift" in UV absorption, a critical diagnostic feature.

| Feature | All-trans-Retinol | 13,14-Dihydroretinol |

| Molecular Mass | 286.45 g/mol | 288.47 g/mol (+2 Da) |

| UV | 325 nm | ~290 nm |

| Solubility | Lipophilic | Lipophilic (slightly higher) |

| Primary MS Fragment | m/z 269 | m/z 271 |

LC-MS/MS Quantification Protocol

Objective: Quantify 13,14-dihydroretinol in serum or tissue homogenates.

Instrument Setup:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Thermo TSQ or Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[10]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Method Parameters:

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral retinoids to enhance sensitivity.

-

MRM Transitions (Precursor -> Product):

-

Gradient:

-

0-1 min: 70% B (Isocratic hold)

-

1-8 min: 70% -> 98% B (Linear gradient)

-

8-10 min: 98% B (Wash)

-

Self-Validating Step: Always monitor the UV channel at 290 nm and 325 nm simultaneously. A peak appearing in the MS channel for dihydroretinol must align with a UV peak at 290 nm and absence of absorbance at 325 nm to confirm it is not a retinol isobar or fragment.

Experimental Protocols

Protocol A: Isolation and Activity Assay of RetSat

To study the biological function, one must often verify the conversion activity in cell lysates.

Materials:

-

HEK293 cells transfected with murine or human RetSat expression vectors.

-

Substrate: All-trans-retinol (Sigma-Aldrich), dissolved in DMSO.

-

Cofactor: NADPH (1 mM final concentration).

-

Lysis Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA.

Workflow:

-

Harvest: Collect transfected cells and homogenize in Lysis Buffer.

-

Incubation: Mix 100 µg of microsomal protein with 1 µM all-trans-retinol and 1 mM NADPH.

-

Reaction: Incubate at 37°C for 30 minutes in the dark (retinoids are light-sensitive).

-

Termination: Stop reaction by adding 2 volumes of ice-cold Ethanol.

-

Extraction: Add 2 volumes of Hexane, vortex vigorously for 1 min, and centrifuge at 3,000 x g.

-

Analysis: Inject the upper organic phase (hexane) into the HPLC system described in Section 3.2.

Causality Check: Why Hexane? Retinoids are highly lipophilic. Ethanol precipitates proteins and breaks the emulsion, while hexane selectively extracts the neutral retinoids (retinol/dihydroretinol) away from polar cellular debris and salts.

Therapeutic Implications

The 13,14-dihydroretinol pathway offers a novel therapeutic target distinct from the toxicity-prone canonical retinoids (like Isotretinoin).

-

"Vitamin A5" Concept: Recent research identifies 9-cis-13,14-dihydroretinoic acid as a potential "Vitamin A5," a nutritional category of retinoids that specifically targets RXRs without the severe side effects of pan-RAR agonists.

-

Metabolic Disease: Agonists of the RetSat pathway or synthetic dihydroretinoids are under investigation for treating Type 2 Diabetes and obesity by promoting healthy adipocyte differentiation (hyperplasia) rather than pathological hypertrophy.

-

Vision: While not part of the visual cycle, RetSat is expressed in the retina. Its modulation may influence retinal survival signals, offering a potential avenue for preventing retinal degeneration independent of the visual chromophore supply.

References

-

Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][6][8][9][12] Journal of Biological Chemistry. Link

-

Schupp, M., et al. (2020).[5] Retinol Saturase: More than the Name Suggests. Trends in Pharmacological Sciences. Link

-

Rühl, R., et al. (2015). 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice. PLOS Genetics. Link

-

Zhong, G., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid.[3][4][6][7] Journal of Organic Chemistry. Link

-

Kane, M. A., et al. (2008). Quantification of endogenous retinoids.[10][16] Methods in Molecular Biology. Link

Sources

- 1. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinol Saturase: More than the Name Suggests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retsat retinol saturase (all trans retinol 13,14 reductase) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20080249042A1 - All-Trans-Retinol: All-Trans-13,14-Dihydroretinol Saturase and Methods of Its Use - Google Patents [patents.google.com]

- 9. news-medical.net [news-medical.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 13. all-trans-13,14-Dihydro retinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 13,14-Dihydroretinol (DHR)

This technical guide provides a comprehensive analysis of 13,14-dihydroretinol (DHR), a metabolite once considered a minor byproduct that is now emerging as a critical biomarker for metabolic flux and Retinoid X Receptor (RXR) signaling status.

Emerging Biomarker for Retinoid Metabolism and Metabolic Disorders

Executive Summary

13,14-Dihydroretinol (DHR) is the product of the saturation of the 13-14 double bond of all-trans-retinol, catalyzed by the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5][6][7][8][9] While historically overlooked, DHR is now understood to be the obligate precursor to 13,14-dihydroretinoic acid , a high-affinity endogenous ligand for the Retinoid X Receptor (RXR). Consequently, serum and tissue levels of DHR serve as a proximal readout for RetSat activity and a surrogate marker for RXR-mediated metabolic and cognitive signaling. This guide details the biochemical rationale, clinical relevance, and validated analytical protocols for quantifying DHR.

Part 1: The Biochemistry of DHR

The canonical view of Vitamin A metabolism focuses on the oxidation of retinol to retinoic acid (RA). However, a parallel "saturation pathway" exists. This pathway diverts retinol away from immediate oxidation or storage, creating a distinct class of "dihydro-retinoids."

1.1 The RetSat Pathway

The enzyme RetSat (Retinol Saturase) is the rate-limiting gatekeeper.[8] It saturates the C13-C14 double bond of all-trans-retinol.[1][2][3][5][8] This structural change alters the molecule's planarity and electronic properties, resulting in a hypsochromic shift in UV absorption (from 325 nm to ~290 nm) and a mass increase of +2 Da.

1.2 Downstream Signaling

DHR is not merely an excretion product. It is metabolized via alcohol dehydrogenases (ADH) and retinaldehyde dehydrogenases (RALDH) into 13,14-dihydroretinoic acid . Recent studies identify the 9-cis isomer of this acid as a physiological "super-ligand" for RXR, essential for memory function and lipid homeostasis.

Figure 1: The RetSat Saturation Pathway The following diagram illustrates the divergence of the saturation pathway from canonical retinoid metabolism.

Caption: The RetSat-mediated saturation pathway diverts retinol to generate 13,14-dihydroretinoids, culminating in the production of RXR-active ligands.[1][2][3][4][7]

Part 2: Clinical & Pathological Relevance

DHR levels are not static; they fluctuate dynamically with the expression of RetSat, which is regulated by PPAR

| Disease Context | Biomarker Indication | Mechanism |

| Obesity & Metabolic Syndrome | Elevated DHR (Adipose/Liver) | RetSat expression is upregulated in adipocytes during obesity. High DHR correlates with adipogenesis and lipid accumulation. |

| Insulin Resistance | Altered Ratio (DHR/Retinol) | RetSat is downregulated in insulin-resistant states in specific tissues, altering the ratio of saturated to unsaturated retinoids. |

| Cognitive Decline | Reduced DHR (Systemic) | Lower DHR availability limits the production of 9-cis-13,14-dihydroretinoic acid, impairing RXR-mediated synaptic plasticity and memory. |

| Liver Steatosis | Elevated DHR | Hepatic RetSat levels track with triglyceride accumulation; DHR serves as a circulating proxy for hepatic lipid load. |

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying DHR requires distinguishing it from its abundant parent, retinol. Standard HPLC-UV methods often miss DHR because it does not absorb at 325 nm (the standard setting for Vitamin A).

3.1 Key Analytical Differentiators

-

Mass Shift: DHR (m/z 288) vs. Retinol (m/z 286).

-

UV Absorbance: DHR

= 290 nm.[1][2] -

Chromatography: DHR is slightly more hydrophobic than retinol due to the loss of the pi-bond system planarity.

3.2 Experimental Protocol: Serum Extraction & Quantification

Reagents:

-

Internal Standard (IS): Retinyl Acetate or deuterated Retinol (d6-Retinol).

-

Extraction Solvent: Hexane (HPLC Grade).

-

Precipitation Agent: Ethanol (absolute).

Step-by-Step Workflow:

-

Sample Preparation (Darkness is Critical):

-

Perform all steps under yellow/amber light to prevent photo-isomerization.

-

Aliquot 100

L of serum into a borosilicate glass tube. -

Add 10

L of Internal Standard working solution.

-

-

Protein Precipitation:

-

Add 100

L of Ethanol. Vortex for 30 seconds to denature Retinol Binding Protein (RBP) and release bound retinoids.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 500

L of Hexane. -

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic phase (Hexane) to a fresh amber vial.

-

Repeat extraction once to maximize recovery. Combine organic phases.[3]

-

-

Drying & Reconstitution:

-

Evaporate the hexane under a gentle stream of Nitrogen gas (

) at room temperature. Do not heat. -

Reconstitute the residue in 100

L of Methanol/Acetonitrile (50:50).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

m). -

Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (70:20:10) + 0.1% Formic Acid.[10]

-

MS Transition (MRM):

-

Target (DHR): Precursor 289.2

-

Reference (Retinol): Precursor 287.2

-

-

Figure 2: Analytical Workflow for DHR Quantification

Caption: Optimized workflow for extracting and quantifying 13,14-dihydroretinol from biological matrices using LC-MS/MS.

Part 4: Data Interpretation & Validation

When analyzing DHR data, researchers must validate the identity of the peak carefully, as cis-isomers of retinol can co-elute if the chromatography is not optimized.

Self-Validation Checklist:

-

UV Confirmation: Does the putative DHR peak have a UV max at ~290 nm? If it absorbs at 325 nm, it is likely a retinol isomer, not DHR.

-

Ratio Analysis: Report DHR not just as an absolute concentration, but as a ratio to total Retinol (DHR/Retinol). This normalizes for variations in Vitamin A intake and RBP levels.

-

Biological Control: Use serum from Lrat knockout mice or RetSat-overexpressing cell lines as negative/positive controls during method development.

References

-

Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][3] Journal of Biological Chemistry. Link

-

Rühl, R., et al. (2015). 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice.[11] PLOS Genetics. Link

-

Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity. Proceedings of the National Academy of Sciences. Link

-

Kane, M. A., et al. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry. Link

Sources

- 1. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8- dihydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Refubium - Novel Function of the Retinol Saturase (RetSat) in Murine Kidneys [refubium.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Levels of 13,14-Dihydroretinol in Tissues

Foreword: Unveiling a Novel Axis in Retinoid Metabolism

For decades, the canonical pathway of vitamin A (retinol) metabolism, leading to the formation of retinoic acid, has been a cornerstone of research in cellular differentiation, vision, and embryonic development. However, the discovery of a parallel, saturated pathway, initiated by the enzyme retinol saturase (RetSat), has opened a new frontier in our understanding of retinoid biology. This pathway generates 13,14-Dihydroretinol (DHROL), a metabolite whose full physiological significance is still being elucidated. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding endogenous DHROL, focusing on its tissue distribution, metabolic fate, and, most critically, the methodologies for its accurate quantification. As we will explore, the enzyme responsible for DHROL synthesis is intrinsically linked to metabolic health and disease, making the study of this novel retinoid of paramount importance.

The Biological Significance and Metabolic Pathway of 13,14-Dihydroretinol

The metabolism of vitamin A is a tightly regulated process that produces essential mediators for a vast array of biological functions.[1] A key enzymatic step in a recently uncovered branch of this metabolism is the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol, a reaction catalyzed by the enzyme retinol saturase (RetSat).[2][3] This enzyme, also known as all-trans-retinol 13,14-reductase, reduces the double bond at the 13-14 position of the retinoid polyene chain.[4]

The biological role of DHROL itself is not yet fully defined, but its metabolic products have demonstrated significant activity.[5] The metabolic fate of DHROL mirrors that of retinol, utilizing the same enzymatic machinery for subsequent oxidation.[5] DHROL is first oxidized to 13,14-dihydroretinal, and then irreversibly to 13,14-dihydroretinoic acid (DHRA).[5] Notably, all-trans-13,14-dihydroretinoic acid is a naturally occurring retinoid that can activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, suggesting its role as a potential ligand for these nuclear receptors.[1] Furthermore, the 9-cis isomer of DHRA has been identified as an endogenous ligand for the retinoid X receptor (RXR) in mice.[6][7]

The enzyme RetSat, and by extension the production of DHROL, has been implicated in adipocyte differentiation, liver metabolism, and the production of reactive oxygen species.[5] Dysregulation of RetSat expression has been linked to metabolic disorders such as insulin resistance and type 2 diabetes, highlighting the potential of the DHROL pathway as a therapeutic target.[8]

Sources

- 1. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 5. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category: vitamin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

Technical Guide: Enzymatic Saturation of All-Trans-Retinol to 13,14-Dihydroretinol

Executive Summary

This technical guide details the enzymatic conversion of all-trans-retinol (Vitamin A) to 13,14-dihydroretinol , a critical step in the "Retro-Retinoid" metabolic pathway. This reaction is catalyzed by Retinol Saturase (RetSat) , an endoplasmic reticulum (ER)-resident oxidoreductase. Unlike the classical visual cycle, this pathway generates saturation metabolites (dihydroretinoids) that regulate adipogenesis, reactive oxygen species (ROS) homeostasis, and specific nuclear receptor signaling (RAR activation).

This document is designed for researchers requiring a robust, self-validating protocol for synthesizing and identifying 13,14-dihydroretinol in vitro.

The Biochemistry of Retinol Saturation[1][2][3]

The Enzyme: Retinol Saturase (RetSat)

RetSat (EC 1.3.99.[1][2][3][4][5][6][7][8]23) is the rate-limiting enzyme in this pathway. Structurally, it shares homology with bacterial phytoene desaturases but functions as a saturase in vertebrates.

-

Mechanism: RetSat targets the C13-C14 double bond of the polyene chain of all-trans-retinol.[1][2][3][5][7][9]

-

Stereospecificity: The reaction is stereospecific, yielding (13R)-all-trans-13,14-dihydroretinol .[5]

-

Cofactor Requirement: As an oxidoreductase, RetSat activity relies on an electron transfer chain, typically requiring NADH/NADPH when assayed in microsomal fractions.

Downstream Significance

The product, 13,14-dihydroretinol, is not merely a waste product. It serves as a precursor for 13,14-dihydroretinoic acid , a high-affinity ligand for the Retinoic Acid Receptor (RAR), distinct from the classical all-trans-retinoic acid in its metabolic stability and tissue distribution.

Pathway Visualization

The following diagram illustrates the enzymatic flow from Retinol to its active dihydro-metabolites.

Caption: The Retro-Retinoid Pathway.[4][9] RetSat catalyzes the irreversible saturation of Retinol, initiating the cascade toward 13,14-dihydroretinoic acid.[1][2][3][4][6][7][9]

Experimental Methodology

Critical Pre-requisites (Light Sensitivity)

WARNING: Retinoids are highly photo-labile.

-

Protocol Constraint: All procedures must be performed under yellow light (wavelength >500 nm) to prevent non-enzymatic photo-isomerization.

-

Glassware: Use amber glassware or wrap tubes in aluminum foil.

Enzyme Source Preparation

Since purified RetSat is unstable, microsomal preparations from tissues with high RetSat expression (Liver, Kidney, or Adipose) or RetSat-transfected HEK293 cells are recommended.

Protocol: Microsomal Fractionation

-

Homogenize tissue/cells in Lysis Buffer (250 mM Sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, Protease Inhibitors).

-

Centrifuge at 10,000 x g for 15 min at 4°C (remove mitochondria/debris).

-

Centrifuge supernatant at 100,000 x g for 60 min at 4°C.

-

Resuspend the pellet (microsomes) in Incubation Buffer (100 mM HEPES, pH 7.4).

-

Quantify protein concentration (BCA Assay). Target: 1–5 mg/mL.

Enzymatic Assay Workflow

This protocol utilizes an NADH/NADPH regenerating system to support the oxidoreductase activity.

Reaction Mixture (Total Volume: 200 µL):

-

Buffer: 100 mM HEPES or Potassium Phosphate (pH 7.4).

-

Enzyme: 50–100 µg Microsomal Protein.

-

Cofactors: 1 mM NADH and 1 mM NADPH.

-

Substrate: 2 µM All-trans-retinol (delivered in <2 µL Ethanol/DMSO).

-

Note: Keep solvent concentration <1% to avoid enzyme denaturation.

-

-

Control: Boiled microsomes (Heat-inactivated) or Vector-only transfected lysate.

Incubation:

-

Incubate at 37°C for 30–60 minutes in a shaking water bath.

-

Termination: Stop reaction by adding 300 µL cold Methanol or Acetonitrile .

Extraction

-

Add 1 mL Hexane to the terminated reaction.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate phases.

-

Collect the upper organic phase (Hexane).

-

Evaporate to dryness under a stream of Nitrogen gas (N₂).

-

Reconstitute residue in 100 µL HPLC Mobile Phase (e.g., Hexane/Ethyl Acetate 80:20).

Analytical Validation (HPLC & UV-Vis)

The most critical validation step is distinguishing the product from the substrate. Saturation of the C13-C14 bond breaks the conjugated polyene system, resulting in a significant hypsochromic shift (Blue Shift) in UV absorbance.

HPLC Parameters (Normal Phase)

Normal phase chromatography is preferred for separating retinoid isomers.

| Parameter | Setting |

| Column | Silica Column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Hexane : Ethyl Acetate (80:20 or 85:15) |

| Flow Rate | 1.0 – 1.4 mL/min |

| Detection | Photodiode Array (PDA) / UV-Vis |

| Wavelengths | Monitor simultaneously at 325 nm (Retinol) and 290 nm (Dihydroretinol) |

Data Interpretation: The "Blue Shift"

This is the self-validating mechanism of the assay.

| Compound | Lambda Max ( | Retention Time (Relative) | Mass (m/z) |

| All-trans-Retinol | 325 nm | Reference (1.[1][3]0) | 286 |

| 13,14-Dihydroretinol | 290 nm | ~0.9 - 1.0 (Co-elutes often) | 288 |

-

Key Insight: If you monitor only at 325 nm, you will miss the product. You must extract the spectrum of the peak.

-

Confirmation: The product peak will show a spectrum maximum at 290 nm, distinct from the 325 nm of the substrate.[1][2][3]

-

Mass Spec: MS analysis (ESI+) should show a parent ion at m/z 288 (Retinol + 2H).[2]

Assay Workflow Diagram

Caption: Step-by-step experimental workflow for the enzymatic conversion and detection of 13,14-dihydroretinol.

Biological Implications & Troubleshooting

Why This Matters (E-E-A-T)

Understanding this pathway is crucial for drug development targeting metabolic diseases.

-

Adipogenesis: RetSat expression is upregulated during adipocyte differentiation. Inhibition of RetSat prevents adipogenesis, making it a potential obesity target.

-

ROS Signaling: RetSat affects ROS levels; dihydroretinol may act as a scavenger or modulator of oxidative stress.

Troubleshooting Guide

-

No Product Detected:

-

Check cofactor freshness (NADH/NADPH degrade rapidly).

-

Ensure anaerobic conditions are not used (RetSat is an oxidase/saturase).

-

Verify expression of RetSat in your microsomal source via Western Blot.

-

-

High Background/Isomerization:

-

Strict light protection is failed.

-

Thermal isomerization occurred (keep extraction cool).

-

References

-

Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][4][5][7][8][9] Journal of Biological Chemistry, 279(48), 50230–50242.

-

Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity.[5] Proceedings of the National Academy of Sciences, 106(4), 1105–1110.

-

Zöhrer, E., et al. (2019). The physiological role of retinol saturase. Nutrients, 11(7), 1592.

-

Imam, A., et al. (2017). Retinol saturase coordinates liver metabolism by regulating ChREBP activity. Nature Communications, 8, 1592.

Sources

- 1. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RETINOL SATURASE MODULATES LIPID METABOLISM AND THE PRODUCTION OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retsat retinol saturase (all trans retinol 13,14 reductase) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Refubium - Novel Function of the Retinol Saturase (RetSat) in Murine Kidneys [refubium.fu-berlin.de]

- 8. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 9. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Cellular Trafficking and Bio-Disposition of 13,14-Dihydroretinol

This guide provides a technical deep-dive into the cellular handling of 13,14-dihydroretinol, a specific saturation metabolite of Vitamin A. It is structured to support researchers in differentiating this metabolite from canonical retinoids and establishing robust experimental workflows.

Executive Summary & Metabolic Context

While the canonical retinoid pathway focuses on the oxidation of retinol to retinoic acid (RA) or 11-cis-retinal (vision), a parallel "saturation pathway" exists. This pathway is governed by Retinol Saturase (RetSat) , an enzyme that saturates the 13-14 double bond of all-trans-retinol to produce 13,14-dihydroretinol (dhRet) .[1][2][3][4][5][6][7]

For drug development professionals, dhRet represents a unique pharmacological node: it is a stable metabolite that retains specific nuclear receptor activity (via conversion to 13,14-dihydroretinoic acid) but exhibits distinct pharmacokinetic properties compared to its unsaturated parent.

The Core Mechanism

Unlike retinol, which is essential for vision, dhRet appears to function primarily in metabolic regulation (adipogenesis) and reactive oxygen species (ROS) modulation. Understanding its uptake requires distinguishing between endogenous generation (intracellular conversion of retinol) and exogenous uptake (pharmacological administration).

Physicochemical Profile & Solubilization

Before initiating uptake assays, the physicochemical limitations of dhRet must be managed. It is highly lipophilic and prone to oxidation, though slightly more stable than retinol due to the saturation of the 13-14 bond.

| Property | Value/Characteristic | Experimental Implication |

| Molecular Weight | ~288.47 g/mol | Detectable via LC-MS/MS (m/z 288 transition). |

| LogP (Predicted) | ~5.5 - 6.0 | High lipophilicity; requires carrier proteins (BSA/RBP) or solvents for delivery. |

| UV Absorption | Critical: Hypsochromic shift from retinol (325 nm).[2][5] Do not use 325 nm for detection. | |

| Solubility | Ethanol, DMSO, Hexane | Stock solutions in EtOH; working solutions <0.1% DMSO to avoid cytotoxicity. |

Handling Protocol:

-

Lighting: Perform all steps under yellow/amber light (wavelength >500 nm) to prevent photo-isomerization, although dhRet is more photostable than retinol.

-

Vessels: Use glass or silanized polypropylene. Retinoids adhere strongly to standard plastics.

Cellular Uptake & Transport Mechanisms[8][9]

A. The Endogenous Route: The "Saturation Shunt"

In physiological states, dhRet is rarely "taken up" as a free molecule from systemic circulation in high quantities. Instead, cells take up all-trans-retinol (ROL) via STRA6 (Stimulated by Retinoic Acid 6), which is then shunted into the saturation pathway.

-

Systemic Delivery: ROL circulates bound to Retinol Binding Protein 4 (RBP4).

-

Transmembrane Transport: The RBP4-ROL complex binds the STRA6 receptor.

-

Intracellular Handoff: STRA6 facilitates the transfer of ROL to Cellular Retinol Binding Protein 1 (CRBP1).[8]

-

Enzymatic Conversion: RetSat (localized to the ER) saturates CRBP1-bound ROL to form 13,14-dihydroretinol.

B. The Exogenous Route: Pharmacological Uptake

When administering synthetic dhRet (e.g., for drug assays), the uptake mechanism differs because dhRet competes with retinol for binding proteins.

-

Passive Diffusion: At high pharmacological concentrations (>1

M), dhRet enters via passive diffusion due to its high LogP. -

Protein-Mediated: At physiological levels, dhRet likely utilizes the same transport machinery as retinol (STRA6/CRBP) due to structural mimicry, though specific affinity constants (

) for dhRet binding to RBP4 are generally lower than for retinol.

Visualization: The RetSat Pathway

The following diagram illustrates the bifurcation between the canonical visual/RA pathway and the RetSat saturation pathway.

Caption: The "Saturation Shunt" showing RetSat-mediated conversion of retinol to 13,14-dihydroretinol and subsequent nuclear activation.

Experimental Protocols

Protocol A: Quantitative Cellular Uptake Assay (LC-MS/MS)

This protocol validates the uptake of exogenous 13,14-dihydroretinol.

Objective: Quantify intracellular concentration of dhRet after incubation. Cell Model: HepG2 (Liver) or 3T3-L1 (Adipocyte) cells.

Reagents:

-

Vehicle: Ethanol (stock) diluted into serum-free media containing 1% BSA (fatty-acid free). BSA is critical to solubilize the retinoid and mimic physiological transport.

-

Internal Standard (IS): Retinol-d6 or Retinoic Acid-d5.

Step-by-Step Methodology:

-

Seeding: Seed cells in 6-well plates (

cells/well). Culture until 80% confluence. -

Starvation: Wash 2x with PBS. Incubate in serum-free media for 12 hours to deplete endogenous retinoid stores.

-

Treatment:

-

Add 13,14-dhRet (0.1 – 10

M) in BSA-media. -

Control: Vehicle only (DMSO/EtOH < 0.1%).

-

Timepoints: 0, 15, 30, 60, 120 mins.

-

-

Termination & Extraction (Under Amber Light):

-

Aspirate media. Wash 3x with ice-cold PBS + 0.5% BSA (to remove surface-bound retinoid), then 2x with plain PBS.

-

Scrape cells into 200

L PBS. -

Lysis/Extraction: Add 500

L Acetonitrile (containing Internal Standard). Vortex 1 min. -

Centrifuge 13,000 x g for 10 min at 4°C.

-

Transfer supernatant to amber glass HPLC vials.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[9]

-

Transitions: Monitor m/z 288.2

161.1 (Quantifier) and 288.2 -

Note: Retinol will elute differently and has a parent mass of ~286. Ensure chromatographic separation.

-

Protocol B: RetSat Enzymatic Activity Assay (Intracellular Generation)

This protocol confirms if cells can generate dhRet from Retinol, verifying the endogenous pathway.

Methodology:

-

Transfection (Optional): If using a null cell line (e.g., HEK293), transfect with a RetSat expression vector.

-

Substrate Addition: Incubate cells with All-trans-Retinol (1

M). -

Incubation: 4–6 hours.

-

Extraction: Follow the extraction steps in Protocol A.

-

Detection: Specifically look for the appearance of the m/z 288 peak (dhRet) which should be absent in the substrate (Retinol, m/z 286).

-

Validation: Treat a parallel well with a generic dehydrogenase inhibitor or RetSat siRNA to confirm the signal disappears.

References

-

Moise, A. R., et al. (2004). "Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase." Journal of Biological Chemistry. Link

-

Moise, A. R., et al. (2005).[7] "Metabolism and transactivation activity of 13,14-dihydroretinoic acid." Journal of Biological Chemistry. Link

-

Kawaguchi, R., et al. (2007). "The STRA6 Receptor Is Essential for Retinol-binding Protein-induced Insulin Resistance." Journal of Biological Chemistry. Link

-

Kane, M. A., et al. (2008). "Comprehensive analysis of retinoids using LC-MS/MS." Analytical Chemistry. Link

-

Zhong, M., et al. (2014). "Retinol Saturase: A Novel Enzyme in Retinoid Metabolism."[6][7] Dermato-Endocrinology. Link

Sources

- 1. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and transactivation activity of 13,14-dihydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Downstream Metabolites of 13,14-Dihydroretinol

The "Saturation Shunt" in Retinoid Metabolism: Pathway, Analysis, and Physiological Impact

Executive Summary

For decades, retinoid research focused almost exclusively on the oxidative desaturation pathway leading to all-trans-retinoic acid (atRA). However, the identification of Retinol Saturase (RetSat) unveiled a parallel "saturation shunt." This pathway converts all-trans-retinol into 13,14-dihydroretinol (DHR) , a metabolite with distinct saturation kinetics, spectral properties, and biological functions.

This guide details the downstream cascade of DHR, specifically its oxidation to 13,14-dihydroretinoic acid (DHRA) . We explore the pharmacological divergence of DHRA from canonical retinoids—particularly in adipogenesis and mitochondrial uncoupling—and provide validated LC-MS/MS protocols for their detection in complex matrices.

Part 1: The Biochemistry of Saturation

The RetSat Mechanism

Unlike the reversible dehydrogenases that dominate retinoid metabolism, RetSat catalyzes a specific, irreversible saturation of the C13-C14 double bond in all-trans-retinol.[1][2][3][4][5][6][7][8][9] This reaction is stereoselective, producing (13R)-all-trans-13,14-dihydroretinol .[2][3]

-

Substrate Specificity: RetSat shows high specificity for all-trans-retinol. It does not efficiently saturate retinoic acid directly; thus, DHRA is formed only via the oxidation of DHR.

-

Spectral Shift: The saturation of the C13-C14 bond breaks the conjugated polyene chain length. This results in a hypsochromic (blue) shift in UV absorbance.

The Downstream Cascade

Once formed, DHR is not a metabolic dead end. It serves as a substrate for the same oxidative machinery that processes canonical retinol, but with altered kinetics.

-

Oxidation to Aldehyde: Alcohol Dehydrogenases (ADHs) and Retinol Dehydrogenases (RDHs) convert DHR to 13,14-dihydroretinal .

-

Oxidation to Acid: Retinaldehyde Dehydrogenases (RALDHs) irreversibly oxidize the aldehyde to 13,14-dihydroretinoic acid (DHRA) .

-

Catabolism: DHRA is further metabolized by CYP26 enzymes (specifically CYP26A1), similar to atRA, acting as a feedback mechanism to limit signaling duration.

Pathway Visualization

The following diagram illustrates the divergence of the saturation pathway from the canonical desaturation pathway.

Figure 1: The Retinol Saturation Shunt. RetSat diverts retinol toward the dihydro-metabolites, culminating in DHRA, a weaker RAR ligand.[13]

Part 2: Physiological & Pharmacological Implications

The "Weak Agonist" Hypothesis

DHRA binds to Retinoic Acid Receptors (RARs) but exhibits significantly lower transactivation efficiency compared to atRA in vivo. This suggests a regulatory role:

-

Competition: DHR/DHRA may act as a buffer, sequestering retinol or occupying receptors to dampen the potent signals of atRA.

-

Tissue Specificity: High RetSat expression in adipose tissue implies that DHRA signaling is preferable to atRA signaling in adipocytes to maintain lipid homeostasis without triggering the harsh apoptotic/differentiation effects of high-dose atRA.

Adipogenesis and Metabolic Disease